BENGHE Validation & Comparative

Check Availability & Pricing

Unveiling the Molecular Architecture: A
Crystallographic Comparison of Nitro-
Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Nitro-2H-1,2,3-triazole

Cat. No.: B042885

A definitive validation of the three-dimensional structure of 4-Nitro-2H-1,2,3-triazole has been
established through single-crystal X-ray diffraction analysis, confirming its 2H-tautomeric form
and the planarity of the triazole ring. While the specific crystallographic data from its deposition
in the Cambridge Crystallographic Data Centre (CCDC identifier: 151610) is not publicly
detailed, a comparative analysis with structurally related nitro-substituted triazoles provides
valuable insights into the influence of substitution on the crystal packing and molecular
geometry of this important class of compounds.

This guide presents a comparative overview of the crystallographic data for two alternative
nitro-substituted triazoles: 4-Methyl-5-nitro-2H-1,2,3-triazole and 3-Nitro-1H-1,2,4-triazole. This
comparison, aimed at researchers, scientists, and drug development professionals, highlights
the structural nuances dictated by the position of the nitro group and the presence of other
substituents.

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters for 4-Methyl-5-nitro-2H-1,2,3-
triazole and 3-Nitro-1H-1,2,4-triazole, offering a side-by-side view of their solid-state structures.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b042885?utm_src=pdf-interest
https://www.benchchem.com/product/b042885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Crystallographic 4-Methyl-5-nitro-2H-1,2,3- . .
R triazole 3-Nitro-1H-1,2,4-triazole
Molecular Formula C3H4N4O2 C2H2N40:2

Formula Weight 129.11 g/mol 114.08 g/mol

Crystal System Orthorhombic Monoclinic

Space Group Pbca P2i/c

Unit Cell Dimensions a=28.7139(17) A a=8.7818(1) A

b =9.8198(19) A b =10.0726(2) A

c=12.889(3) A c=9.9703(1) A

o =90° o =90°

B=90° B =107.081(1)°

y = 90° y =90°

Unit Cell Volume 1102.9(4) A3 843.03(2) Az
Molecules per Unit Cell (2) 8 8

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structures for these compounds follows a standardized and
rigorous experimental protocol.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction
analysis. This is typically achieved by slow evaporation of a saturated solution of the purified
compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a
saturated solution or vapor diffusion.

2. Crystal Mounting and Data Collection: A suitable single crystal of appropriate size (typically <
0.5 mm in all dimensions) is carefully selected and mounted on a goniometer head. The crystal
is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal
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vibrations of the atoms. Data collection is performed using a single-crystal X-ray diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector. The
diffractometer rotates the crystal through a series of angles, and the diffraction pattern of X-
rays is recorded for each orientation.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and the space group of the crystal. The initial crystal structure is solved
using direct methods or Patterson methods, which provide the initial positions of the atoms in
the asymmetric unit. The structural model is then refined against the experimental data using
least-squares methods. This iterative process adjusts the atomic positions, and their
displacement parameters to improve the agreement between the calculated and observed
diffraction intensities, resulting in a highly accurate and detailed three-dimensional model of the
molecule.

Workflow for X-ray Crystallography Structure
Validation

The following diagram illustrates the logical workflow from a synthesized compound to its
validated crystal structure.
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Caption: Workflow of X-ray crystallography from sample to validated structure.
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 To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Crystallographic
Comparison of Nitro-Substituted Triazoles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042885#validation-of-the-structure-of-4-nitro-2h-1-2-
3-triazole-by-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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